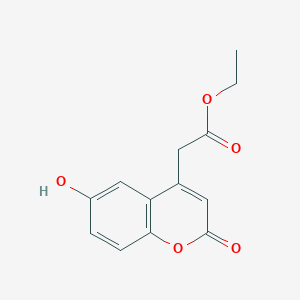![molecular formula C10H12N4O3S2 B1463457 6-(Thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-on CAS No. 1291836-98-0](/img/structure/B1463457.png)
6-(Thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-on
Übersicht
Beschreibung
6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C10H12N4O3S2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibitor der synaptosomalen Aufnahme von 5-Hydroxytryptamin
Diese Verbindung wurde zur Herstellung eines Kongeners von Trazodon verwendet, das sich als potenter und selektiver Inhibitor der synaptosomalen Aufnahme von 5-Hydroxytryptamin erwies . Diese Anwendung ist besonders relevant im Bereich der Neurowissenschaften, da 5-Hydroxytryptamin, auch bekannt als Serotonin, eine entscheidende Rolle bei der Stimmungsregulation spielt.
Antimalariamittel
Die Verbindung hat potenzielle Anwendungen in der Behandlung von Malaria. Die Hemmung des Ziels dieser Verbindung könnte die Hämoglobinhydrolyse verhindern, was das parasitäre Wachstum definitiv behindert . Dies deutet darauf hin, dass die Verbindung als Antimalariamittel verwendet werden könnte.
Elektronenarme 2-Hydrazinopyridine
Bei Verwendung von stark elektronenarmen 2-Hydrazinopyridinen wurden die erhaltenen [1,2,4]triazolo[4,3-a]pyridine in [1,2,4]triazolo[1,5-a]pyridine umgewandelt . Dies zeigt, dass die Verbindung zur Synthese anderer chemischer Verbindungen verwendet werden könnte.
Wirkmechanismus
Target of Action
Similar compounds have shown potential as c-met kinase inhibitors , which play a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s known that kinase inhibitors like c-met inhibitors work by blocking the kinase activity, which in turn prevents the activation of pathways that lead to cell proliferation .
Biochemical Pathways
By inhibiting kinase activity, these compounds can disrupt these pathways and prevent the proliferation of cells .
Result of Action
Similar compounds have shown excellent anti-tumor activity against various cancer cell lines .
Biochemische Analyse
Biochemical Properties
6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration . The interaction between 6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one and c-Met kinase is characterized by its ability to bind to the active site of the enzyme, thereby inhibiting its activity and downstream signaling pathways.
Cellular Effects
The effects of 6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has demonstrated anti-proliferative activity against cancer cell lines such as A549, MCF-7, and HeLa . The compound induces apoptosis and cell cycle arrest, leading to reduced cell viability and proliferation.
Molecular Mechanism
The molecular mechanism of action of 6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of c-Met kinase, inhibiting its phosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of cellular processes such as proliferation, migration, and survival. Additionally, the compound has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of c-Met kinase activity and continuous suppression of cell proliferation . In vivo studies have also demonstrated the compound’s ability to maintain its inhibitory effects over extended periods.
Dosage Effects in Animal Models
The effects of 6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits c-Met kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a minimum effective dose is required to achieve significant inhibition of tumor growth in animal models.
Metabolic Pathways
6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolites can influence the compound’s overall efficacy and toxicity.
Transport and Distribution
The transport and distribution of 6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, binding proteins such as albumin can influence the compound’s distribution and accumulation in tissues.
Subcellular Localization
The subcellular localization of 6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments or organelles.
Eigenschaften
IUPAC Name |
6-thiomorpholin-4-ylsulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S2/c15-10-12-11-9-2-1-8(7-14(9)10)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRWETWWGPWSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CN3C(=NNC3=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-N-[3-(heptyloxy)phenyl]acetamide](/img/structure/B1463377.png)
![{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/structure/B1463379.png)





![3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1463389.png)





